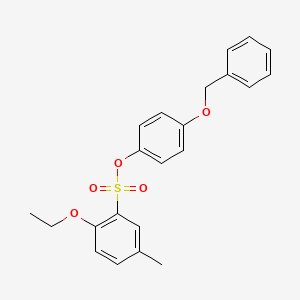
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide, also known as FVES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FVES is a sulfonamide derivative of stilbene, which is a class of compounds known for their biological and pharmacological activities.
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Synthesis of Conjugated Polymers
Conjugated polymers incorporating fluorene units, such as (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide, are synthesized for applications in organic solar cells. These polymers are notable for their optical properties and ability to conduct electricity, making them suitable for photovoltaic devices (Cheng, Yang, & Hsu, 2009).
Fluorophores for Zinc(II) Detection
The synthesis and study of fluorophores related to this compound for the specific detection of zinc(II) ions in biological systems. These compounds exhibit strong fluorescence upon binding with Zn2+, aiding in the study of zinc's role in biological processes (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
Biochemistry and Medicinal Chemistry
- Metal-based Synthetic Nucleases: The investigation into mixed copper(II) complexes involving derivatives of this compound for DNA binding and oxidative DNA cleavage activities. These complexes exhibit potential as synthetic nucleases with applications in biotechnology and medicine, including the study of DNA-protein interactions and the development of anticancer drugs (García-Giménez et al., 2009).
Chemistry of Fluorenyl Compounds
- Mechanisms of Imine-Forming Reactions: Study on the solvolysis of 9-(N-chloro-N-methylamino)fluorene derivatives, closely related to this compound, revealing insights into the mechanisms of solvent- and base-promoted imine-forming elimination reactions. These findings contribute to the understanding of chemical reaction pathways and the design of new organic synthesis strategies (Meng & Thibblin, 1997).
Propriétés
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-25(24,13-12-16-6-2-1-3-7-16)22-19-10-11-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-13,15,22H,14H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVHGKNNLWBECL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B2456660.png)

![4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid](/img/structure/B2456664.png)
![8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2456666.png)


![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)
![2-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B2456671.png)
![2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2456673.png)
